molecular formula C10H17NO2 B13090161 exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13090161
M. Wt: 183.25 g/mol
InChI Key: NYDOQJXLHBYCME-CBLAIPOGSA-N
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Description

exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a methyl ester group. This gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl (1R,5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3/t7?,8-,9+

InChI Key

NYDOQJXLHBYCME-CBLAIPOGSA-N

Isomeric SMILES

COC(=O)C1C[C@H]2CCC[C@@H](C1)N2

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2

Origin of Product

United States

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